1-(2,3-dichlorobenzyl)-4-methyl-1,4-diazepane
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Overview
Description
1-(2,3-Dichlorobenzyl)-4-methyl-1,4-diazepane is a synthetic organic compound belonging to the diazepane family It features a diazepane ring substituted with a 2,3-dichlorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dichlorobenzyl)-4-methyl-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.
Introduction of the 2,3-Dichlorobenzyl Group: The 2,3-dichlorobenzyl group is introduced via nucleophilic substitution reactions. This involves reacting the diazepane with 2,3-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the diazepane nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorobenzyl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products:
Oxidation Products: N-oxides of the diazepane ring.
Reduction Products: Reduced diazepane derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,3-Dichlorobenzyl)-4-methyl-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorobenzyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
- 1-(2,4-Dichlorobenzyl)-4-methyl-1,4-diazepane
- 1-(2,3-Dichlorophenyl)-4-methyl-1,4-diazepane
Comparison:
- Structural Differences: The position of the chlorine atoms on the benzyl group varies, leading to differences in chemical reactivity and biological activity.
- Unique Features: 1-(2,3-Dichlorobenzyl)-4-methyl-1,4-diazepane is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-6-3-7-17(9-8-16)10-11-4-2-5-12(14)13(11)15/h2,4-5H,3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZXYEUGZXZRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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